![molecular formula C12H17ClF3N3O2 B2668479 N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride CAS No. 1025759-01-6](/img/structure/B2668479.png)

N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

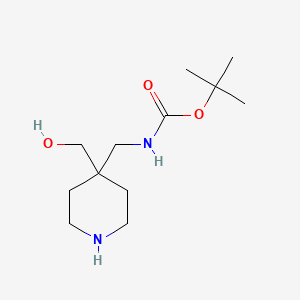

“N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride” is a chemical compound with the CAS Number: 1025759-04-9. It has a molecular weight of 327.73 and its IUPAC name is N1,N~1~-dimethyl-N~3~- [4-nitro-2- (trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16F3N3O2.ClH/c1-17(2)7-3-6-16-11-5-4-9(18(19)20)8-10(11)12(13,14)15;/h4-5,8,16H,3,6-7H2,1-2H3;1H . This provides a detailed representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Synthesis of Tumor-Growth Inhibitors

- Application : Used in the synthesis of anti-tumor drugs, specifically labelled compounds for studies on their mechanism of action.

- Reference : A. Kołodziejczyk & A. Arendt (1975) conducted a study on the synthesis of a tumor-growth inhibitor, highlighting its potential in cancer treatment research. The study involved the synthesis of radioisotopically labelled variants of the compound for better understanding its anti-tumor properties (Kołodziejczyk & Arendt, 1975).

Conversion of Anilides into Quinolines

- Application : Acts as a precursor in the synthesis of 3-substituted quinolines and quinoxalines.

- Reference : A study by Otto Meth-Cohn et al. (1981) demonstrated the conversion of anilides into 3-substituted quinolines using similar compounds. This research is crucial for developing new synthetic pathways in organic chemistry (Meth-Cohn et al., 1981).

Synthesis of N-aryl Hydroxylamines

- Application : Efficiently hydrogenates substituted nitroaromatics to corresponding N-aryl hydroxylamines.

- Reference : Yasumasa Takenaka et al. (2009) found that certain substituted nitroaromatics, similar to the compound , can be hydrogenated to N-aryl hydroxylamines. This process is pivotal in fine chemical synthesis (Takenaka et al., 2009).

Investigation of Aniline Reactions

- Application : Used in studying the selectivity and mechanism of reactions involving aniline.

- Reference : A study by Monika Tripathi et al. (2017) investigated the reactions of aniline with certain compounds, shedding light on the reactivity and selectivity in organic synthesis (Tripathi et al., 2017).

Reactions with Phenols and Halogenaromaten

- Application : Involved in reactions with phenols and aryl halides, forming various aniline derivatives.

- Reference : B. P. Chandrasekhar et al. (1977) discussed reactions with phenols and aryl halides, highlighting the versatility and reactivity of compounds like N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride (Chandrasekhar et al., 1977).

Safety and Hazards

Eigenschaften

IUPAC Name |

N',N'-dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3O2.ClH/c1-17(2)7-3-6-16-10-5-4-9(12(13,14)15)8-11(10)18(19)20;/h4-5,8,16H,3,6-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRVINGDEWVNTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylprop-2-en-1-yl)-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2668398.png)

![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol](/img/structure/B2668403.png)

![3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2668410.png)

![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2668413.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2668416.png)